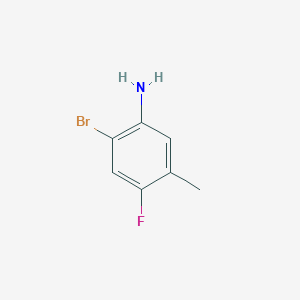

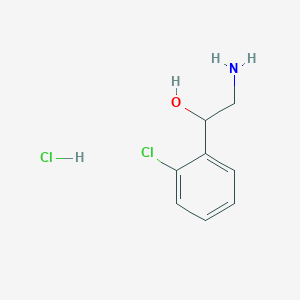

2-Amino-1-(2-chlorophenyl)ethanol hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Amino-1-(2-chlorophenyl)ethanol hydrochloride is a compound that falls within the category of aromatic amino alcohols. These compounds are of significant interest due to their potential applications in pharmaceuticals and as intermediates in organic synthesis. The structure of the compound suggests the presence of an amino group and a chlorophenyl group attached to an ethanol backbone, which may confer unique chemical properties and reactivity patterns.

Synthesis Analysis

The synthesis of related unsaturated aromatic 1,2-amino alcohols has been demonstrated using chlorosulfonyl isocyanate to achieve regioselective and diastereoselective allylic amination. This method was applied to an epimeric mixture of optically active allylic ethers, resulting in the predominant formation of anti-1,2-amino alcohols for aromatic derivatives . Additionally, the synthesis of 2-(2,6-diaminophenyl)ethanol, which shares a similar backbone to 2-Amino-1-(2-chlorophenyl)ethanol, has been conducted through heating in aqueous phosphoric or sulfuric acid, followed by dehydrogenation over palladium on charcoal to yield indolines .

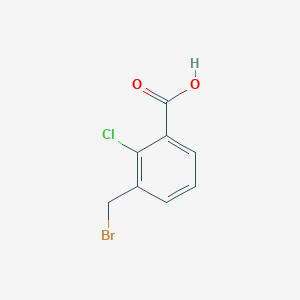

Molecular Structure Analysis

The molecular structure of 2-Amino-1-(2-chlorophenyl)ethanol hydrochloride is characterized by the presence of an amino group and a chlorophenyl group. The chlorophenyl moiety is likely to influence the electronic properties of the molecule, potentially affecting its reactivity and interaction with biological targets. The amino group could serve as a site for further chemical modification or play a role in the bioactivity of the compound.

Chemical Reactions Analysis

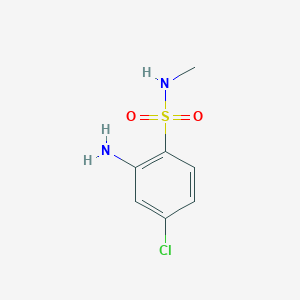

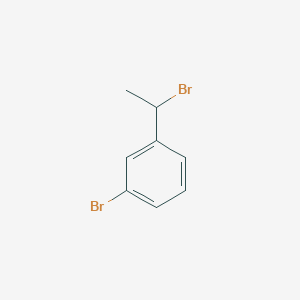

The chemical reactions involving compounds similar to 2-Amino-1-(2-chlorophenyl)ethanol hydrochloride include the transformation of amino alcohols into indolines and indoles . These reactions are facilitated by acidic conditions and the presence of a dehydrogenation catalyst. Furthermore, the resolution of a structurally related compound, 1-(4-amino-3-chloro-5-cyanophenyl)-2-bromo-1-ethanol, has been achieved through lipase-catalyzed reactions, indicating the potential for enzymatic selectivity in the modification of such molecules .

Physical and Chemical Properties Analysis

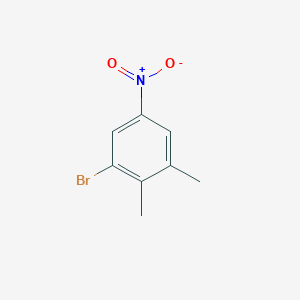

While specific physical and chemical properties of 2-Amino-1-(2-chlorophenyl)ethanol hydrochloride are not detailed in the provided papers, the presence of halogen atoms in related compounds has been shown to prevent rapid metabolic inactivation, suggesting a degree of stability in biological systems . The pharmacokinetics of similar compounds have been studied, revealing that increases in dosage lead to proportional increases in maximum blood concentration, with detectable times in blood ranging from 72 to more than 96 hours . These properties are crucial for the development of pharmaceutical agents, as they influence the compound's behavior in vivo.

Scientific Research Applications

Ethanol as an Energy Source

Ethanol, closely related to the compound of interest due to its use in chemical synthesis and potential for biofuel applications, has been explored for its renewable energy capabilities. A study on the bioconversion of various lignocellulosic materials into ethanol highlights the importance of optimizing processes for the efficient production of bioethanol, which can be related to the broader use of ethanol-derived compounds in energy applications (Swati et al., 2013).

Rearrangement of β-amino Alcohols

The study on the rearrangement of β-amino alcohols through aziridinium intermediates provides insights into chemical reactions that might be relevant for synthesizing or modifying compounds like "2-Amino-1-(2-chlorophenyl)ethanol hydrochloride." Such rearrangements are crucial for understanding the chemical behavior and potential applications of amino alcohols in pharmaceuticals and organic synthesis (Métro et al., 2010).

Solubility of α-Amino Acids

Research on the solubility of α-amino acids in various solvents, including ethanol, can inform the solubility and stability characteristics of "2-Amino-1-(2-chlorophenyl)ethanol hydrochloride," which is crucial for its applications in medicinal chemistry and formulation development (Bowden et al., 2018).

Impact of Chlorophenols on the Environment

A study assessing the impact of chlorophenols, which share a structural component with the compound , on the aquatic environment, provides context on the environmental considerations and potential toxicological aspects of chlorophenyl derivatives. Understanding the behavior of chlorophenols can inform safety and environmental impact assessments for related compounds (Krijgsheld & Gen, 1986).

Safety and Hazards

properties

IUPAC Name |

2-amino-1-(2-chlorophenyl)ethanol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO.ClH/c9-7-4-2-1-3-6(7)8(11)5-10;/h1-4,8,11H,5,10H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYTIVJJQSYZVAZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(CN)O)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50590047 |

Source

|

| Record name | 2-Amino-1-(2-chlorophenyl)ethan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50590047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-1-(2-chlorophenyl)ethanol hydrochloride | |

CAS RN |

40570-86-3 |

Source

|

| Record name | 2-Amino-1-(2-chlorophenyl)ethan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50590047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine](/img/structure/B1286991.png)

![tert-butyl N-[(1S,3R)-3-(cyanomethyl)cyclopentyl]carbamate](/img/structure/B1287009.png)

![2-Azabicyclo[2.2.1]hept-3-ylmethanol](/img/structure/B1287013.png)